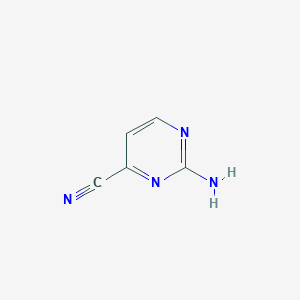

2-Aminopyrimidine-4-carbonitrile

Beschreibung

2-Aminopyrimidine-4-carbonitrile (CAS: 698-29-3) is a pyrimidine derivative characterized by an amino group at position 2 and a cyano group at position 2. Its molecular formula is C₅H₄N₄, with a molecular weight of 136.12 g/mol. This compound is synthesized via reactions involving 1,3-dicarbonyl compounds and arylmethylene malononitriles, achieving high yields (e.g., 95% under optimized conditions using copper cyanide and pyridine) . The amino and cyano groups contribute to its biological activity, making it a precursor for pharmaceuticals and agrochemicals. Its structural simplicity allows for diverse functionalization, enabling the creation of analogs with tailored properties .

Eigenschaften

IUPAC Name |

2-aminopyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-4-1-2-8-5(7)9-4/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTOJHBUFJPGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587384 | |

| Record name | 2-Aminopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36314-98-4 | |

| Record name | 2-Amino-4-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36314-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Scope

The Biginelli-inspired three-component reaction assembles 2-aminopyrimidine-4-carbonitrile derivatives from α-cyanoketones, carboxaldehydes, and guanidines (Scheme 1). This one-pot sequence involves:

-

Condensation : α-Cyanoketone (21 ) and carboxaldehyde (22 ) form an α,β-unsaturated ketone intermediate.

-

Nucleophilic Addition : Guanidine (23 ) attacks the electrophilic carbonyl group.

-

Cyclization and Aromatization : Spontaneous cyclization yields the 2-amino-1,4-dihydropyrimidine-5-carbonitrile, which oxidizes to the aromatic pyrimidine.

Yields range from 45% to 89%, depending on substituent steric and electronic effects. Electron-withdrawing groups on the aldehyde enhance cyclization rates, while bulky aryl groups reduce yields due to steric hindrance.

Optimization Strategies

Table 1: Representative Yields from Three-Component Synthesis

| α-Cyanoketone | Carboxaldehyde | Guanidine | Yield (%) |

|---|---|---|---|

| Acetylacetone | Benzaldehyde | Guanidine | 78 |

| Cyclohexanone | 4-Nitrobenzaldehyde | Trimethylguanidine | 62 |

| Acetophenone | Furfural | Guanidine | 89 |

Nitrosation-Dehydration Route from Methylpyrimidine Precursors

Two-Step Synthesis Pathway

A patent-pending method avoids toxic cyanides by converting 2-methylpyrimidine to 2-cyanopyrimidine via nitrosation and dehydration (Scheme 2):

-

Nitrosation : 2-Methylpyrimidine reacts with sodium nitrite in acetic acid or hydrochloric acid at 5–15°C, forming a nitroso intermediate (I ).

-

Dehydration : Intermediate I undergoes phosphorus oxychloride (POCl₃)-mediated dehydration at 70–110°C to yield 2-cyanopyrimidine.

This method achieves 73–88% yields, with acetic acid outperforming hydrochloric acid due to milder acidity.

Critical Process Parameters

Table 2: Nitrosation-Dehydration Performance by Solvent

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Glacial acetic acid | 10–15 | 88.4 | 99.2 |

| 50% Acetic acid | 5–10 | 73.5 | 97.8 |

| 10% HCl | 15–20 | 81.6 | 98.5 |

Substitution Reactions on Halogenated Pyrimidines

Nucleophilic Aromatic Substitution

2-Amino-4-chloropyrimidine reacts with cyanide sources (e.g., CuCN, KCN) in polar aprotic solvents (DMF, DMSO) to replace chlorine with a cyano group. Key considerations:

-

Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance anion reactivity.

-

Temperature : 120–150°C accelerates substitution but risks decomposition.

Limitations and Alternatives

-

Toxicity : Cyanide reagents necessitate stringent safety protocols.

-

Regioselectivity : Competing substitutions at C-4 and C-6 require directing groups.

-

Alternative Cyanating Agents : Trimethylsilyl cyanide (TMSCN) reduces toxicity but increases cost.

Industrial-Scale Production Considerations

| Method | Cyanide Usage | Toxicity Risk | Cost (USD/kg) |

|---|---|---|---|

| Three-Component | No | Low | 120–180 |

| Nitrosation-Dehydration | No | Moderate | 90–130 |

| Substitution | Yes | High | 200–300 |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminopyrimidine-4-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as ethanol .

Major Products: The major products formed from these reactions include substituted pyrimidine derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

2-Aminopyrimidine-4-carbonitrile has emerged as a promising scaffold in drug discovery due to its ability to interact with various biological targets:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating infections. For instance, certain modifications have demonstrated enhanced activity against bacterial strains.

- Anti-inflammatory Agents : The compound's interaction with adenosine receptors (A1 and A2A) has been linked to anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Cancer Therapy : Studies have shown that specific derivatives can inhibit cancer cell proliferation. For example, certain 2-aminopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including Hep2 and PC3 .

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes:

- β-glucuronidase Inhibition : A significant area of research focuses on the inhibition of β-glucuronidase, an enzyme associated with several pathological conditions such as colon cancer and renal diseases. One study identified a derivative with an IC50 value of 2.8 µM, significantly outperforming standard inhibitors .

- Protein Kinase Inhibition : Recent studies have explored the synthesis of derivatives aimed at inhibiting various protein kinases, which play critical roles in cell signaling pathways and cancer progression .

Case Study 1: Antiproliferative Activity

A comprehensive study synthesized various derivatives of this compound and assessed their antiproliferative properties. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced activity against cancer cell lines such as Hep2 and PC3. This highlights the potential of this compound in developing targeted cancer therapies.

Case Study 2: Inhibition of β-glucuronidase

In another study, 27 derivatives were synthesized from 2-amino-4,6-dichloropyrimidine and evaluated for β-glucuronidase inhibitory activity. The most potent derivative exhibited an IC50 value much lower than conventional inhibitors, suggesting its potential for therapeutic applications in diseases associated with elevated enzyme activity .

Case Study 3: Adenosine Receptor Binding Studies

A systematic evaluation of 108 derivatives revealed significant variations in affinity and selectivity for adenosine receptors. This study emphasized the importance of structural modifications in enhancing biological activity, particularly regarding selective antagonism between A1AR and A2AAR .

Data Tables

Wirkmechanismus

The mechanism of action of 2-Aminopyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it disrupts the function of microbial enzymes and cellular processes. As an anti-inflammatory agent, it inhibits the expression and activity of inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidinecarbonitriles

Structural and Functional Variations

Key structural analogs differ in substituents at positions 2, 4, 5, and 6 of the pyrimidine ring, influencing physical, chemical, and biological properties.

Physical and Spectral Properties

- Melting Points : Derivatives with aromatic substituents (e.g., 4h, 4j) exhibit higher melting points (>200°C) due to enhanced intermolecular interactions (π-π stacking, hydrogen bonding) .

- Spectroscopy: IR: Cyano groups in all compounds show characteristic peaks near 2212 cm⁻¹ . NMR: Aromatic protons in phenyl-substituted analogs (e.g., 4h) resonate at δ 7.53–8.40 ppm, while aliphatic chains (e.g., methoxyethyl in ) appear at δ 3.27–3.56 ppm .

Key Differences and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., -CN, -Cl) : Increase reactivity in nucleophilic substitutions .

- Aromatic substituents (e.g., phenyl, thienyl) : Enhance planarity and stacking interactions, improving crystallinity .

Biological Activity: Amino groups at C2 or C4 are critical for hydrogen bonding in drug-receptor interactions, while sulfur-containing analogs (e.g., propylthio) improve bioavailability .

Synthetic Accessibility : Aqueous thermal conditions (e.g., for 4h) simplify purification, whereas anhydrous methods (e.g., ) require stringent drying .

Biologische Aktivität

Overview

2-Aminopyrimidine-4-carbonitrile (CHN) is an organic compound belonging to the pyrimidine family, characterized by an amino group at the second position and a nitrile group at the fourth position. Its structural features contribute to its diverse biological activities, making it a significant subject of research in medicinal chemistry.

The biological activity of this compound is primarily linked to its interactions with various biochemical pathways and molecular targets:

- Adenosine Receptor Interaction : This compound has shown affinity for adenosine A1 and A2A receptors, which play crucial roles in numerous physiological processes, including cardiac function and neuronal activity. The binding of this compound to these receptors can modulate cyclic adenosine monophosphate (cAMP) levels, influencing downstream cellular signaling pathways .

- Anti-inflammatory Effects : Pyrimidine derivatives are known for their anti-inflammatory properties, which are attributed to the inhibition of inflammatory mediators. This compound may exert similar effects, potentially reducing inflammation through its biochemical interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated that derivatives of 2-aminopyrimidine compounds possess significant antiproliferative effects against various cancer cell lines. For instance, modifications in the structure have led to improved activity against HeLa and MDA-MB-231 cell lines, with IC values indicating enhanced effectiveness .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on β-glucuronidase, an enzyme associated with several pathological conditions. One derivative showed an IC value of 2.8 µM, significantly outperforming standard inhibitors .

Case Studies and Research Findings

Several studies have explored the biological potential of this compound and its derivatives:

- Antiproliferative Activity : A comprehensive study synthesized various derivatives and assessed their antiproliferative properties. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced activity against cancer cell lines such as Hep2 and PC3 .

- Inhibition of β-glucuronidase : Research focused on synthesizing 27 derivatives of 2-aminopyrimidine, revealing that specific structural features enhance β-glucuronidase inhibition. The most potent compound exhibited an IC value much lower than conventional inhibitors, suggesting a promising therapeutic avenue .

- Adenosine Receptor Binding Studies : A systematic evaluation of 108 derivatives highlighted significant variations in affinity and selectivity for adenosine receptors. These findings underscore the importance of structural modifications in enhancing biological activity .

Data Tables

| Compound | Activity Type | IC Value (µM) | Target |

|---|---|---|---|

| Compound 24 | β-glucuronidase Inhibitor | 2.8 | β-glucuronidase |

| Derivative A | Antiproliferative | <10 | HeLa Cell Line |

| Derivative B | Antiproliferative | <15 | MDA-MB-231 Cell Line |

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-aminopyrimidine-4-carbonitrile derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound derivatives often employs multicomponent reactions (MCRs) under thermal aqueous conditions. For example, derivatives like 4-amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile (4c) are synthesized via MCRs using aldehydes, malononitrile, and thiourea, yielding 75–80% under optimized conditions (100°C, 6–8 hours) . Reaction parameters such as solvent polarity (e.g., DMF vs. water), temperature, and catalyst presence significantly affect yield. Infrared (IR) spectroscopy (e.g., CN stretch at ~2212 cm⁻¹) and NMR (δH ~7.35–8.41 ppm for aromatic protons) are critical for structural confirmation .

Q. How can spectroscopic data (IR, NMR, MS) be used to confirm the structure of this compound derivatives?

- Methodological Answer :

- IR : The CN group exhibits a sharp peak near 2212 cm⁻¹, while NH₂ stretches appear as broad bands at 3329–3478 cm⁻¹. C=O (if present) absorbs around 1640–1681 cm⁻¹ .

- ¹H NMR : Aromatic protons resonate at δH 7.3–8.4 ppm, and NH₂ protons appear as broad singlets at δH 6.8–7.2 ppm. Methyl groups (e.g., CH₃ in 4c) show singlets at δH 2.38 ppm .

- MS : Molecular ion peaks (e.g., m/z 302 for 4f) and fragmentation patterns (e.g., loss of CN or aryl groups) validate molecular weight and substituent stability .

Advanced Research Questions

Q. What strategies resolve contradictions in yield and purity when scaling up MCR syntheses of this compound derivatives?

- Methodological Answer : Discrepancies in yield (e.g., 55% vs. 80% for similar compounds ) often arise from side reactions (e.g., hydrolysis of CN groups) or incomplete cyclization. Scaling up requires:

- Optimized Reflux Conditions : Prolonged heating (e.g., 8–12 hours) improves cyclization but risks decomposition.

- Purification : Column chromatography or recrystallization (e.g., ethanol-DMF mixtures) removes byproducts like unreacted malononitrile .

- Real-Time Monitoring : TLC or HPLC tracks reaction progress to halt at peak yield .

Q. How do substituents on the pyrimidine ring affect electronic properties and reactivity in downstream applications?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl, Br at the 6-position) enhance electrophilicity, facilitating nucleophilic substitutions. For example, 4-amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4j) shows higher reactivity in Suzuki couplings compared to methyl-substituted analogs . Computational studies (DFT) correlate substituent effects with frontier molecular orbitals, predicting regioselectivity in cross-coupling reactions .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions in this compound derivatives?

- Methodological Answer : Nucleophilic attack preferentially occurs at the 4-position due to resonance stabilization from the adjacent amino and nitrile groups. For example, amination of 4-chloro derivatives (e.g., 4h → 4i) proceeds via an SNAr mechanism, where the amino group stabilizes the Meisenheimer intermediate . Kinetic studies (e.g., Hammett plots) confirm electron-deficient aryl groups accelerate substitution rates .

Data-Driven Analysis

Q. How can conflicting spectral data for similar derivatives be reconciled during structural elucidation?

- Case Study : Compounds 4c (mp 210°C) and 4d (mp 130°C) exhibit divergent melting points despite minor structural differences.

- Resolution : X-ray crystallography confirms polymorphic variations, while differential scanning calorimetry (DSC) identifies metastable forms.

- Guideline : Cross-validate NMR/IR with elemental analysis (e.g., C, H, N% within ±0.3% of theoretical values) to rule out impurities .

Q. What experimental and computational methods are recommended for analyzing tautomerism in this compound derivatives?

- Methodological Answer :

- Experimental : ¹⁵N NMR and UV-Vis spectroscopy detect tautomeric equilibria (e.g., amine vs. imine forms).

- Computational : DFT calculations (B3LYP/6-311++G**) predict stability of tautomers. For example, the amino form is favored by 5–8 kcal/mol in polar solvents .

Tables for Key Data

| Derivative | Substituents | Yield (%) | Melting Point (°C) | Key Spectral Data (IR, CN stretch) | Reference |

|---|---|---|---|---|---|

| 4c | 4-Me, 2-Ph | 75 | 210 | 2212 cm⁻¹ | |

| 4j | 4-Br, 2-Ph | 72 | 235–238 | 2212 cm⁻¹ | |

| 4i | 4-Cl, 2-NH₂ | 68 | 229–231 | 2212 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.